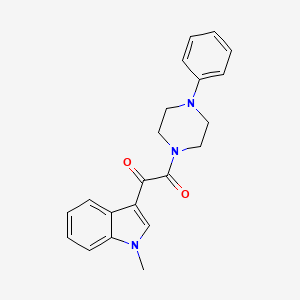
1-(1-methyl-1H-indol-3-yl)-2-oxo-2-(4-phenylpiperazin-1-yl)ethanone
Descripción general
Descripción
1-(1-methyl-1H-indol-3-yl)-2-oxo-2-(4-phenylpiperazin-1-yl)ethanone, also known as MIPEP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MIPEP is a derivative of indole-2-carboxylic acid and is a potent inhibitor of the enzyme monoamine oxidase A (MAO-A).
Mecanismo De Acción
1-(1-methyl-1H-indol-3-yl)-2-oxo-2-(4-phenylpiperazin-1-yl)ethanone is a potent inhibitor of the enzyme MAO-A, which is responsible for the breakdown of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO-A, this compound increases the levels of these neurotransmitters in the brain, leading to a modulation of various physiological and psychological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied, and depend on the specific context in which it is used. This compound has been shown to modulate the levels of various neurotransmitters such as serotonin, dopamine, and norepinephrine, leading to effects such as increased mood, decreased anxiety, and improved cognitive function. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(1-methyl-1H-indol-3-yl)-2-oxo-2-(4-phenylpiperazin-1-yl)ethanone in lab experiments is its potent and selective inhibition of MAO-A. This makes it a valuable tool for studying the role of MAO-A in various physiological and psychological processes. However, one limitation of this compound is its relatively low solubility in water, which may make it difficult to use in certain experimental contexts.
Direcciones Futuras
There are several potential future directions for research on 1-(1-methyl-1H-indol-3-yl)-2-oxo-2-(4-phenylpiperazin-1-yl)ethanone. One area of interest is the development of more efficient and scalable synthesis methods for this compound, which could increase its availability for research purposes. Another area of interest is the investigation of this compound's potential therapeutic applications in various psychiatric and neurological disorders. Additionally, further research is needed to elucidate the specific biochemical and physiological effects of this compound and its mechanism of action in various contexts.
Aplicaciones Científicas De Investigación
1-(1-methyl-1H-indol-3-yl)-2-oxo-2-(4-phenylpiperazin-1-yl)ethanone has been studied extensively for its potential applications in various fields of research. One of the most significant applications of this compound is in the field of neuroscience, where it has been shown to modulate the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. This compound has also been studied for its potential applications in the treatment of depression, anxiety, and other psychiatric disorders.
Propiedades
IUPAC Name |
1-(1-methylindol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-22-15-18(17-9-5-6-10-19(17)22)20(25)21(26)24-13-11-23(12-14-24)16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMICQQQSNRLDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[5-(1-phenoxyethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4418459.png)
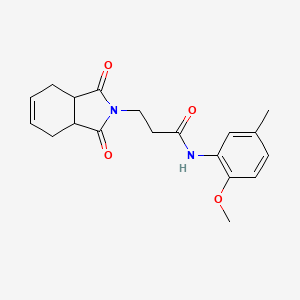
![8-amino-N-(4-methyl-1,3-thiazol-2-yl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b]-1,5-naphthyridine-7-carboxamide](/img/structure/B4418471.png)
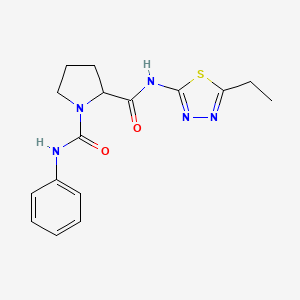
![N-[1-(1H-benzimidazol-2-yl)ethyl]-3-methylbenzamide](/img/structure/B4418503.png)
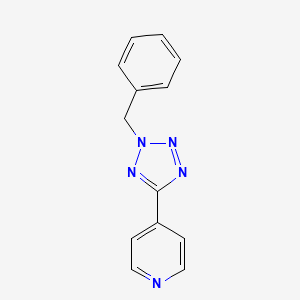

![N-[2-(dimethylamino)ethyl]-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B4418515.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(2-methylphenyl)urea](/img/structure/B4418520.png)
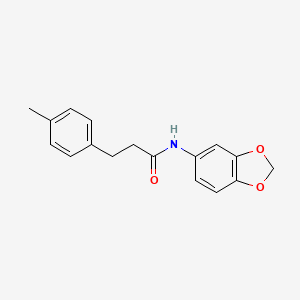
![N-ethylnaphtho[2,1-b]furan-2-carboxamide](/img/structure/B4418532.png)
![methyl 6-(2-methylphenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B4418535.png)
![1-phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}ethanol hydrochloride](/img/structure/B4418546.png)
![1-(2-methoxy-1-methylethyl)-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B4418558.png)